N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide
Description
Properties
Molecular Formula |
C14H16FN3O3S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C14H16FN3O3S2/c1-2-3-8-12(19)16-13-17-18-14(22-13)23(20,21)9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19) |
InChI Key |
CIAXFGXGLMTNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium sulfinate to form the corresponding sulfone. This intermediate is then reacted with a thiadiazole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from related 1,3,4-thiadiazole derivatives in two key aspects:
Sulfonyl vs. Thio Groups : Unlike compounds in (e.g., 5e–5m), which feature thio (-S-) or benzylthio (-S-CH₂Ar) groups, the target compound contains a sulfonyl (-SO₂-) group. Sulfonyl groups increase polarity and may enhance interactions with biological targets via hydrogen bonding .
Pentanamide vs. Shorter Chains : The pentanamide chain (five-carbon) contrasts with shorter chains like propanamide (three-carbon) in or acetamide (two-carbon) in . Longer chains may improve lipophilicity and bioavailability but could reduce solubility in aqueous media .
Physical and Chemical Properties
Key Observations :
- Fluorine Impact: The 2-fluorobenzyl group in the target compound may confer higher metabolic stability compared to non-fluorinated analogs like phenylmethanesulfonyl () .
- Chain Length : The pentanamide chain likely increases lipophilicity compared to shorter chains in and , which could enhance cell membrane penetration but reduce aqueous solubility .
Biological Activity
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}FN_{3}O_{2}S
- Molecular Weight : 327.39 g/mol
- CAS Number : 901659-78-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
- Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction introduces the 2-fluorobenzyl group.
- Sulfonylation : The sulfonyl group is added using sulfonyl chlorides in the presence of a base.
- Final Coupling : The thiadiazole derivative is coupled with pentanamide to form the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief.
- Antiproliferative Effects : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines .
Anticancer Activity
Recent studies have explored the antiproliferative effects of related compounds in cancer models. While specific data on this compound is limited, compounds with similar structures have demonstrated significant activity against lung and breast cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Lung Cancer | 12.5 | Apoptosis induction |
| Compound B | Breast Cancer | 8.0 | Cell cycle arrest |
| N-(5-Fluoro...) | TBD | TBD | TBD |
These findings suggest that further investigation into this compound could yield promising results in anticancer therapy.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine levels and inflammatory markers. For instance:
| Study | Inflammatory Model | Key Findings |
|---|---|---|
| Study 1 | Murine model of arthritis | Significant reduction in TNF-alpha levels |
| Study 2 | LPS-induced inflammation in vitro | Decreased IL-6 production |
These results indicate that this compound could serve as a lead compound for developing anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
